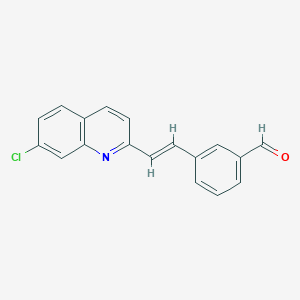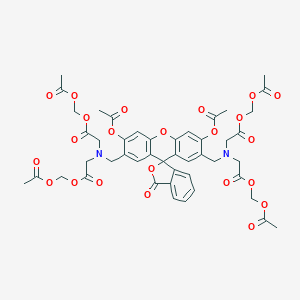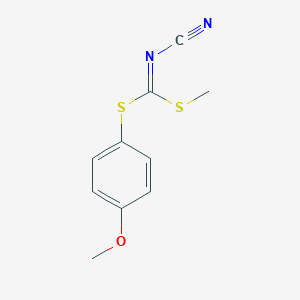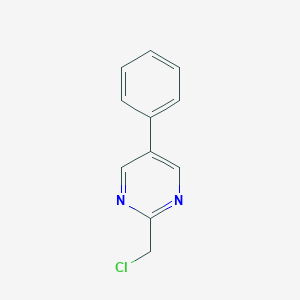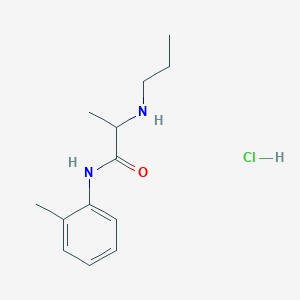
普瑞洛卡因盐酸盐
描述
Prilocaine Hydrochloride Description
Prilocaine hydrochloride is a local anesthetic known for its intermediate potency and duration, as well as its rapid onset of action. It has been used in clinical settings since the 1960s, particularly in the form of a hyperbaric 5% solution for spinal anesthesia. A newer 2% formulation, both plain and hyperbaric, is now available in Europe and has been suggested as a substitute for lidocaine and mepivacaine due to its lower incidence of transient neurological symptoms. It is considered suitable for ambulatory surgery and as an alternative to low doses of long-acting local anesthetics .
Synthesis Analysis
The synthesis of prilocaine involves the reaction of the compound with formaldehyde and acetaldehyde to produce 4-imidazolidinone prodrug types. These prodrugs exhibit different stability profiles in aqueous solutions, with the formaldehyde derivative showing a half-life of 6.9 hours at pH 7.4 and 60°C. The acetaldehyde derivative is less stable, with a more complex degradation pathway that includes the formation of an isomeric form that hydrolyzes more slowly to prilocaine .
Molecular Structure Analysis
The solvation of prilocaine has been studied in both aqueous and amphiphilic environments. In water, prilocaine exists as a hydrochloride salt, while in methanol/water solutions, it is present as a freebase compound. The hydration of prilocaine is significantly altered depending on the environment, with changes in hydration around the aromatic ring and the amide group rather than the amine group .
Chemical Reactions Analysis
Prilocaine's interaction with other substances has been explored, such as its behavior when confined in 1 nm pores of molecular sieves. This confinement significantly reduces the α-relaxation times of prilocaine compared to its bulk state, indicating a change in its dynamic properties due to the limited space . Additionally, prilocaine's distribution in a phospholipid bilayer has been studied, showing that it induces lateral expansion of the bilayer and prefers to reside in the hydrophobic acyl chains region .
Physical and Chemical Properties Analysis
Prilocaine hydrochloride's physical and chemical properties have been characterized in binary systems with triacetyl-β-cyclodextrin. Various preparation methods have been explored to determine their effectiveness in influencing the properties of the end products. The spray-drying method was found to be the most effective, suggesting the formation of an actual inclusion compound, which could be suitable for the development of a prolonged-release dosage form of the drug . Cardiovascular responses to prilocaine containing vasoconstrictors have also been studied, showing no significant effects related to the absorption of prilocaine itself, but rapid absorption and stimulation of the heart rate were observed with epinephrine .
Relevant Case Studies
Prilocaine hydrochloride has been evaluated in several clinical settings. For instance, a clinical review of its use in intrathecal injection for spinal anesthesia highlighted its favorable anesthetic and safety profile, suggesting doses between 40 and 60 mg for lower extremities and lower abdominal procedures, and 10 to 30 mg for perineal surgery . Another study investigated the plasma concentrations of prilocaine's stereoisomers after administration, which has implications for toxicity. The study found that the concentrations of the isomers were similar, indicating that a higher systemic safety margin may not be achieved by using one isomer over the racemate . Furthermore, prilocaine hydrochloride has been identified as a potential radioprotective agent, capable of scavenging radiation-induced hydroxyl radicals and expanding hematopoietic stem cells, which contributes to its radioprotective action .
科学研究应用
局部麻醉和共熔混合物
药物递送系统研究
作用机制
Target of Action
Prilocaine hydrochloride primarily targets the sodium channel protein type 5 subunit alpha . This protein is a crucial component of voltage-gated sodium ion channels in the neuronal cell membrane, which play a vital role in the initiation and propagation of action potentials in neurons .
Mode of Action
Prilocaine hydrochloride acts by binding selectively to the intracellular surface of sodium channels, thereby blocking the influx of sodium ions into the axon . This action prevents the depolarization necessary for action potential propagation and subsequent nerve function . The block at the sodium channel is reversible, and when the drug diffuses away from the cell, sodium channel function is restored, and nerve propagation returns .
Biochemical Pathways
The primary biochemical pathway affected by prilocaine hydrochloride is the propagation of action potentials in neurons. By inhibiting sodium ion influx, prilocaine hydrochloride prevents the generation of action potentials, thereby limiting the spread of electrical signals along the nerves . This action effectively numbs the area where the anesthetic is applied, reducing pain and discomfort .
Pharmacokinetics
Prilocaine hydrochloride has a distribution half-life of 5 minutes and an elimination half-life of 1.5 hours . It has a volume of distribution of 261L and a clearance rate of 2.84L/min . Prilocaine is extensively metabolized, primarily in the liver and to a lesser extent in the kidneys . Less than 1% of the dose is excreted as unchanged prilocaine . Prilocaine is 55% protein-bound in plasma at a concentration of 0.5-1.0 mg/mL .
Result of Action
The primary result of prilocaine hydrochloride’s action is local anesthesia. By blocking sodium channels and preventing the propagation of action potentials, prilocaine hydrochloride effectively numbs the area of application, reducing or eliminating pain and discomfort . This makes it particularly useful in procedures such as dental surgery .
Action Environment
The action of prilocaine hydrochloride is influenced by various environmental factors. For instance, the drug’s efficacy and stability can be affected by the pH of the local environment, the presence of other drugs, and individual patient factors such as age, weight, and health status . The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 4.74 x 10-5, indicating that the use of prilocaine is predicted to present an insignificant risk to the environment .
安全和危害
Prilocaine hydrochloride may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause an allergic skin reaction. Avoid repeated or prolonged skin contact. It is toxic to aquatic life and causes serious eye irritation . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .
生化分析
Biochemical Properties
Prilocaine hydrochloride acts on sodium channels on the neuronal cell membrane . This interaction limits the spread of seizure activity and reduces seizure propagation . The antiarrhythmic actions of prilocaine hydrochloride are mediated through effects on sodium channels in Purkinje fibers .
Cellular Effects
Prilocaine hydrochloride binds to the intracellular surface of sodium channels, blocking the subsequent influx of sodium into the cell . This action prevents action potential propagation and nerve function . When prilocaine hydrochloride diffuses away from the cell, sodium channel function is restored, and nerve propagation returns .
Molecular Mechanism
The mechanism of action of prilocaine hydrochloride involves its interaction with sodium channels on the neuronal cell membrane . It limits the spread of seizure activity and reduces seizure propagation . The antiarrhythmic actions of prilocaine hydrochloride are mediated through effects on sodium channels in Purkinje fibers .
Temporal Effects in Laboratory Settings
In a study involving liposomal prilocaine, a prolongation of anesthetic effect was observed compared to plain prilocaine . This suggests that encapsulation of prilocaine hydrochloride in liposomes facilitates the controlled release of the drug, increasing the duration of sensory nerve blockade .
Metabolic Pathways
Prilocaine hydrochloride is metabolized in both the liver and the kidney and excreted via the kidney
Transport and Distribution
It also has the highest clearance of amino-amide anesthetics, reducing the risk of systemic toxicity .
Subcellular Localization
The subcellular localization of prilocaine hydrochloride is not explicitly documented in the available literature. Given its mechanism of action, it can be inferred that prilocaine hydrochloride interacts with sodium channels located in the cell membrane .
属性
IUPAC Name |
N-(2-methylphenyl)-2-(propylamino)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPJNTKRKALCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2031956 | |
| Record name | Prilocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1786-81-8 | |
| Record name | Prilocaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prilocaine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prilocaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prilocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prilocaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRILOCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJW015BAPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



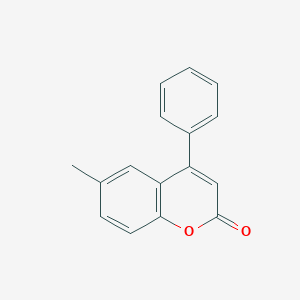
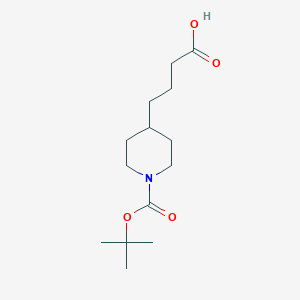
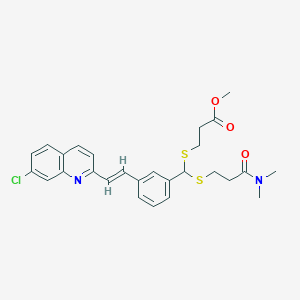
![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester](/img/structure/B131830.png)
![3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester](/img/structure/B131831.png)


